[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other alkylation methods.
Attachment of the Isopropyl Group: The isopropyl group can be added via Friedel-Crafts alkylation or other suitable alkylation reactions.
Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [5-Cyclobutyl-1H-1,2,3-triazol-4-yl]methanol
- [5-Cyclobutyl-1-(methyl)-1H-1,2,3-triazol-4-yl]methanol
- [5-Cyclobutyl-1-(ethyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
- Structural Features : The presence of the isopropyl group distinguishes [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol from other similar compounds, potentially leading to unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns and interaction with biological targets.
Biological Activity
[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative that has garnered attention due to its potential biological activities. The compound is characterized by a cyclobutyl ring and an isopropyl group attached to the triazole moiety, giving it unique chemical properties that may influence its interaction with biological targets.
- Molecular Formula : C10H17N3O
- Molecular Weight : 195.26 g/mol
- CAS Number : 1267859-13-1
Biological Activity
Triazole derivatives are known for their diverse biological activities, which include:
- Antimicrobial Activity : Triazoles have been widely studied for their antifungal properties, particularly against pathogenic fungi. The presence of the triazole ring enhances the binding affinity to fungal enzymes, disrupting their function.
- Anticancer Potential : Some studies indicate that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. This activity is often linked to the ability of these compounds to modulate enzyme activity related to cell growth and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit squalene synthase, an enzyme critical for sterol biosynthesis.
- Cellular Interaction : The structural features of the compound allow it to interact with various cellular receptors and proteins, potentially leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole compounds can modulate oxidative stress within cells, which may contribute to their anticancer and antimicrobial effects.
Antimicrobial Activity
A study evaluating various triazole derivatives highlighted this compound's effectiveness against specific bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Anticancer Activity
Research has indicated that triazole derivatives can induce apoptosis in cancer cells. In vitro studies showed that this compound reduced cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
5-Cyclobutyl-1-methyl-1H-1,2,3-triazole | C10H15N3O | Antifungal |
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole | C11H17N3O | Anticancer |
5-Cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-triazole | C11H19N3O | Enhanced hydrophilicity |
The unique combination of functional groups in this compound may enhance its binding properties compared to structurally similar compounds.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(5-cyclobutyl-1-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(8-4-3-5-8)9(6-14)11-12-13/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
FTLIWXLYWWHCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)CO)C2CCC2 |
Origin of Product |
United States |
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